molecular formula C11H21NO2 B2766788 TERT-BUTYL 2-[(2S)-PIPERIDIN-2-YL]ACETATE CAS No. 290835-82-4

TERT-BUTYL 2-[(2S)-PIPERIDIN-2-YL]ACETATE

Cat. No.: B2766788
CAS No.: 290835-82-4
M. Wt: 199.294
InChI Key: BDRXMXIQSCEXQG-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TERT-BUTYL 2-[(2S)-PIPERIDIN-2-YL]ACETATE is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a piperidine ring, an acetic acid moiety, and a tert-butyl ester group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL 2-[(2S)-PIPERIDIN-2-YL]ACETATE typically involves the esterification of piperidine-2alpha-acetic acid with tert-butyl alcohol. One common method involves the use of a flow microreactor system, which allows for the efficient and sustainable introduction of the tert-butoxycarbonyl group into the piperidine derivative . The reaction conditions often include the use of catalysts and solvents to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of tert-butyl esters, including this compound, can be achieved through large-scale esterification reactions. These processes may involve the use of continuous flow reactors to enhance efficiency and yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL 2-[(2S)-PIPERIDIN-2-YL]ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted piperidine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .

Scientific Research Applications

TERT-BUTYL 2-[(2S)-PIPERIDIN-2-YL]ACETATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of TERT-BUTYL 2-[(2S)-PIPERIDIN-2-YL]ACETATE involves its interaction with specific molecular targets and pathways. The tert-butyl ester group can undergo hydrolysis to release the active piperidine-2alpha-acetic acid, which can then interact with enzymes, receptors, or other biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl 2-[(2S)-piperidin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)8-9-6-4-5-7-12-9/h9,12H,4-8H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRXMXIQSCEXQG-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1CCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H]1CCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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